8-Trifluoromethoxyquinoline-5-boronic acid

CAS No.: 1072951-46-2

Cat. No.: VC2812732

Molecular Formula: C10H7BF3NO3

Molecular Weight: 256.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072951-46-2 |

|---|---|

| Molecular Formula | C10H7BF3NO3 |

| Molecular Weight | 256.98 g/mol |

| IUPAC Name | [8-(trifluoromethoxy)quinolin-5-yl]boronic acid |

| Standard InChI | InChI=1S/C10H7BF3NO3/c12-10(13,14)18-8-4-3-7(11(16)17)6-2-1-5-15-9(6)8/h1-5,16-17H |

| Standard InChI Key | ZDAZERWIWJDFAV-UHFFFAOYSA-N |

| SMILES | B(C1=C2C=CC=NC2=C(C=C1)OC(F)(F)F)(O)O |

| Canonical SMILES | B(C1=C2C=CC=NC2=C(C=C1)OC(F)(F)F)(O)O |

Introduction

Chemical Properties and Structure

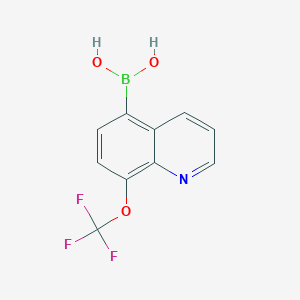

8-Trifluoromethoxyquinoline-5-boronic acid (CAS No.: 1072951-46-2) is a heterocyclic compound with the molecular formula C₁₀H₇BF₃NO₃ and a molecular weight of 256.97 g/mol . The structure features a quinoline ring with a trifluoromethoxy (-OCF₃) group at position 8 and a boronic acid (-B(OH)₂) group at position 5.

The compound's structure can be represented using the SMILES notation: B(C1=C2C(=C(C=C1)OC(F)(F)F)C=CC=N2)(O)O . This describes a quinoline core where the boronic acid connects directly to carbon-5 of the ring system, while the trifluoromethoxy group is attached at the carbon-8 position.

Physical Properties

The physical properties of 8-Trifluoromethoxyquinoline-5-boronic acid are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇BF₃NO₃ |

| Molecular Weight | 256.97 g/mol |

| Physical State | Solid |

| CAS Number | 1072951-46-2 |

| IUPAC Name | [8-(trifluoromethoxy)quinolin-5-yl]boronic acid |

| Solubility | Soluble in DMSO and other polar organic solvents |

The trifluoromethoxy group contributes significantly to the compound's lipophilicity, while the boronic acid moiety introduces hydrogen-bonding capacity and reactivity in coupling reactions.

Spectroscopic Characteristics

While specific spectroscopic data for 8-Trifluoromethoxyquinoline-5-boronic acid is limited in the literature, predictions based on similar compounds suggest characteristic signals in various spectroscopic analyses:

-

¹H NMR: Signals for the quinoline protons typically appear in the range of δ 7.0-9.0 ppm, with the boronic acid hydroxyl protons showing as broad peaks that may be affected by exchange processes.

-

¹⁹F NMR: The trifluoromethoxy group would be expected to show a singlet at approximately δ -58 ppm, which is characteristic of trifluoromethoxy substituents on aromatic rings .

Synthesis Methods

Several synthetic routes can be employed to prepare 8-Trifluoromethoxyquinoline-5-boronic acid, drawing from established methodologies for similar compounds.

Palladium-Catalyzed Borylation

One efficient approach involves the direct borylation of 8-(trifluoromethoxy)quinoline using palladium catalysis. This method typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source in the presence of a palladium catalyst, followed by hydrolysis of the pinacol ester to yield the free boronic acid.

Halogen-Metal Exchange Pathway

Another viable synthetic route involves:

-

Preparation of 5-bromo or 5-iodo-8-(trifluoromethoxy)quinoline through selective halogenation

-

Lithium-halogen exchange using n-butyllithium at low temperature

-

Treatment with a borate ester (e.g., trimethyl borate)

-

Acidic hydrolysis to yield the desired boronic acid

The advantage of this approach is the high regioselectivity that can be achieved through careful control of reaction conditions .

Synthetic Challenges

The synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid presents several challenges:

-

Regioselectivity: Achieving selective functionalization at the 5-position requires careful control of reaction conditions to avoid multiple substitution patterns.

-

Stability: Boronic acids derived from electron-deficient heterocycles like quinolines can undergo protodeboronation during synthesis and isolation.

-

Purification: The presence of both polar (boronic acid) and lipophilic (trifluoromethoxy) groups can complicate purification procedures.

Reactivity and Chemical Transformations

8-Trifluoromethoxyquinoline-5-boronic acid exhibits diverse reactivity patterns, making it a versatile intermediate in synthetic chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

The most significant application of this compound is in Suzuki-Miyaura cross-coupling reactions with various halogenated partners. Under palladium catalysis, the boronic acid reacts with aryl and heteroaryl halides to form new carbon-carbon bonds .

A general reaction scheme would proceed as follows:

-

Oxidative addition of the aryl halide to Pd(0)

-

Transmetalation with the boronic acid

-

Reductive elimination to form the coupled product

The reaction conditions typically include:

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent system (dioxane/water, THF/water, or toluene/ethanol/water)

Conversion to Other Functional Groups

The boronic acid moiety can be transformed into various functional groups:

-

Oxidation: Treatment with oxidizing agents (H₂O₂, NaOH) converts the boronic acid to a hydroxyl group

-

Chan-Lam Coupling: Reaction with amines or alcohols in the presence of copper catalysts yields C-N or C-O bonds

-

Trifluoromethylation: The boronic acid can be replaced with a CF₃ group using appropriate reagents

Reactivity Comparison

The reactivity of 8-Trifluoromethoxyquinoline-5-boronic acid in Suzuki coupling reactions can be compared with other boronic acids as shown in Table 2:

| Boronic Acid | Relative Reactivity | Optimal Temperature Range | Typical Yield |

|---|---|---|---|

| 8-Trifluoromethoxyquinoline-5-boronic acid | High | 80-100°C | 65-85% |

| Phenylboronic acid | Medium | 60-80°C | 70-90% |

| 2-(Trifluoromethyl)quinoline-6-boronic acid | High | 80-100°C | 60-85% |

| 5-Trifluoromethylquinoline-8-boronic acid | High | 80-100°C | 65-80% |

This comparison highlights the enhanced reactivity of quinoline-based boronic acids containing electron-withdrawing groups like trifluoromethoxy or trifluoromethyl substituents .

Applications in Research and Industry

Pharmaceutical Research

8-Trifluoromethoxyquinoline-5-boronic acid serves as an important building block in medicinal chemistry, particularly in the development of:

-

Kinase Inhibitors: The quinoline scaffold is prevalent in many kinase inhibitors, and the 5-position offers an excellent point for structural diversification through cross-coupling reactions.

-

Antimicrobial Agents: Quinoline derivatives with trifluoromethoxy substituents have demonstrated antimicrobial properties against various bacterial strains.

-

Fluorinated Drug Candidates: The trifluoromethoxy group enhances metabolic stability and membrane permeability of drug candidates, making this compound valuable for generating libraries of fluorinated bioactive molecules.

Materials Science

In materials science, 8-Trifluoromethoxyquinoline-5-boronic acid can be utilized for:

-

Fluorescent Probes: Quinoline-based structures often exhibit fluorescent properties that can be exploited in sensor development.

-

Functional Materials: The compound can be incorporated into polymers or materials designed for specific electronic or optical properties.

Synthetic Methodology

This compound also contributes to advancing synthetic methodology:

-

Cross-Coupling Optimization: As a reactive partner in Suzuki couplings, it helps in developing improved catalytic systems and reaction conditions.

-

Sequential Functionalization: The distinct reactivity of boronic acid and trifluoromethoxy groups enables controlled sequential functionalization strategies .

| Hazard Type | Classification | Hazard Statements |

|---|---|---|

| Health Hazards | Acute Toxicity (Oral) Category 4 | H302: Harmful if swallowed |

| Skin Irritation Category 2 | H315: Causes skin irritation | |

| Eye Irritation Category 2 | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) Category 3 | H335: May cause respiratory irritation |

Comparison with Similar Compounds

Structural Analogues

Several related compounds share structural similarities with 8-Trifluoromethoxyquinoline-5-boronic acid, each with distinctive properties:

| Compound | CAS Number | Key Differences | Applications |

|---|---|---|---|

| 5-Bromo-8-(trifluoromethoxy)quinoline | 1065074-23-8 | Bromine instead of boronic acid at C-5 | Synthetic intermediate for Suzuki coupling |

| 5-Trifluoromethylquinoline-8-boronic acid | 1072951-55-3 | -CF₃ at C-5 and boronic acid at C-8 | Cross-coupling reactions |

| 4-Bromo-8-(trifluoromethoxy)quinoline | 1189105-60-9 | Bromine at C-4 instead of C-5 | Synthetic intermediate |

| 8-(Trifluoromethyl)quinoline | 317-57-7 | -CF₃ instead of -OCF₃ at C-8, no boronic acid | Building block for medicinal chemistry |

Functional Group Influence

The position and nature of functional groups significantly impact the properties and reactivity of these compounds:

-

Boronic Acid Position: The position of the boronic acid group affects reactivity in cross-coupling reactions and susceptibility to protodeboronation.

-

Trifluoromethoxy vs. Trifluoromethyl: While both groups increase lipophilicity, the trifluoromethoxy group (-OCF₃) exhibits different electronic properties compared to the trifluoromethyl group (-CF₃).

-

Halogen Substitution: Bromo-substituted analogues serve as versatile synthetic precursors but exhibit different reactivity patterns compared to boronic acids .

Boronic Acid Derivatives

In addition to the free boronic acid, various derivatives offer advantages in stability and reactivity:

-

Pinacol Esters: Compounds like 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)quinoline provide enhanced stability while maintaining reactivity in cross-coupling reactions .

-

Potassium Trifluoroborates: These derivatives offer improved stability and shelf-life compared to free boronic acids.

Research Applications and Case Studies

Synthetic Applications

Recent research utilizing 8-Trifluoromethoxyquinoline-5-boronic acid and similar compounds has demonstrated their value in complex molecule synthesis:

-

Cross-Coupling Methodology: The compound has been employed in optimizing reaction conditions for challenging Suzuki-Miyaura couplings involving heterocyclic partners.

-

Library Synthesis: It serves as a key building block for generating diverse compound libraries for biological screening.

Biological Applications

The biological relevance of molecules containing the 8-trifluoromethoxyquinoline scaffold includes:

-

Enzyme Inhibition Studies: Derivatives have shown promising results in enzyme inhibition assays, particularly against various kinases and proteases.

-

Structure-Activity Relationship Studies: The distinct electronic and steric properties of the trifluoromethoxy group provide valuable insights into structure-activity relationships in drug discovery efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume